molecular formula C7H6BrN3 B1294230 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 957062-94-1

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1294230
CAS No.: 957062-94-1
M. Wt: 212.05 g/mol
InChI Key: RVTIPKPMNMOVHB-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 6th position on the triazolopyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction typically takes place in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Condensation Agents: Such as aldehydes and ketones for forming fused systems.

Major Products:

Scientific Research Applications

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly as an inhibitor of various enzymes and receptors.

    Biological Studies: The compound is used in studies related to its biological activity, including its effects on cellular pathways and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating the associated biological processes .

Comparison with Similar Compounds

  • 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Comparison: 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIPKPMNMOVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650337
Record name 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-94-1
Record name 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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